![molecular formula C10H8N4O6 B14734377 3-[(3,5-Dinitrophenyl)methylideneamino]-1,3-oxazolidin-2-one CAS No. 6305-13-1](/img/structure/B14734377.png)
3-[(3,5-Dinitrophenyl)methylideneamino]-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,5-Dinitrophenyl)methylideneamino]-1,3-oxazolidin-2-one is a chemical compound with the molecular formula C10H8N4O6 and a molecular weight of 280.19 g/mol This compound is characterized by the presence of a dinitrophenyl group attached to an oxazolidinone ring through a methyleneamino linkage
Méthodes De Préparation
The synthesis of 3-[(3,5-Dinitrophenyl)methylideneamino]-1,3-oxazolidin-2-one typically involves the reaction of 3,5-dinitrobenzaldehyde with oxazolidin-2-one in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
3-[(3,5-Dinitrophenyl)methylideneamino]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Applications De Recherche Scientifique
3-[(3,5-Dinitrophenyl)methylideneamino]-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[(3,5-Dinitrophenyl)methylideneamino]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The dinitrophenyl group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, making the compound useful in various therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-[(3,5-Dinitrophenyl)methylideneamino]-1,3-oxazolidin-2-one include:
3-(3,5-Dinitrophenyl)-5-amino-1,2,4-oxadiazole: This compound also contains a dinitrophenyl group and is known for its heat-resistant and low mechanical sensitivity properties.
2-Oxazolidinone derivatives: These compounds share the oxazolidinone ring structure and are studied for their various chemical and biological activities
Propriétés
Numéro CAS |
6305-13-1 |
|---|---|
Formule moléculaire |
C10H8N4O6 |
Poids moléculaire |
280.19 g/mol |
Nom IUPAC |
3-[(3,5-dinitrophenyl)methylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H8N4O6/c15-10-12(1-2-20-10)11-6-7-3-8(13(16)17)5-9(4-7)14(18)19/h3-6H,1-2H2 |
Clé InChI |
QCPHPBMIFSTFSF-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)N1N=CC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


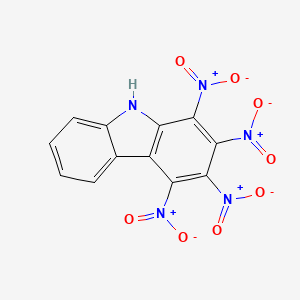
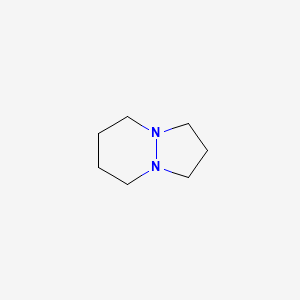



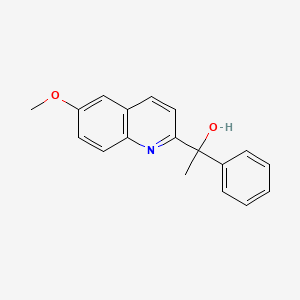
![Methyl 2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate](/img/structure/B14734323.png)
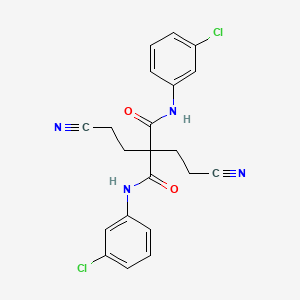

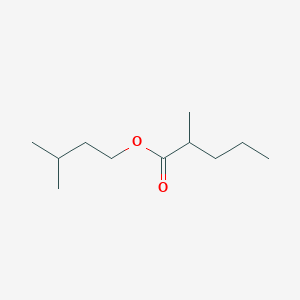
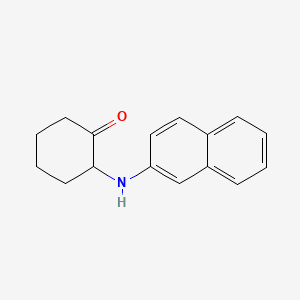

![1-Naphthalenol, 2-[(6-ethoxy-2-benzothiazolyl)azo]-4-methoxy-](/img/structure/B14734370.png)
![[1-(butylamino)-1-oxopropan-2-yl] 2-ethylhexanoate](/img/structure/B14734372.png)
